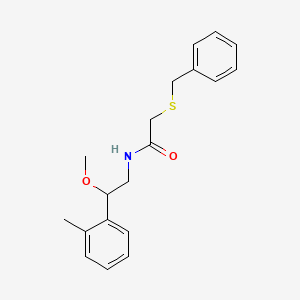

2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-15-8-6-7-11-17(15)18(22-2)12-20-19(21)14-23-13-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTGSKJDVHAXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)CSCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route to 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves a one-pot synthesis using thionyl chloride (SOCl₂) as both a coupling agent and dehydrating agent. This method, adapted from the preparation of structurally related 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, proceeds via in situ activation of the carboxylic acid precursor.

In a typical procedure, 2-(benzylthio)acetic acid is combined with 2-methoxy-2-(o-tolyl)ethylamine in a nonpolar solvent such as cyclohexane or toluene. Thionyl chloride is added dropwise at 65–80°C under reflux, facilitating amide bond formation through the intermediate acyl chloride. The absence of phosphorus-based reagents (e.g., PCl₃) eliminates metaphosphoric acid byproducts, which could otherwise poison catalysts in downstream reactions.

Key Parameters:

- Solvent: Cyclohexane (4–6× weight of amine) ensures optimal solubility and facilitates azeotropic removal of HCl.

- Temperature: Reflux at 80°C for 8 hours achieves >93% conversion.

- Workup: Post-reaction, water is added to quench excess SOCl₂, followed by phase separation and solvent distillation. Crystallization from ethanol at 20°C yields the product as a light-yellow solid with 99.9% purity (GC).

Advantages Over Traditional Methods

This approach circumvents the need for intermediate isolation, reducing reaction time from 12–24 hours to 8 hours. Compared to earlier methods using trichloroethylene, cyclohexane offers a greener profile with lower toxicity. The process scalability is demonstrated in a 450 g batch synthesis, achieving 93.8% yield.

Two-Step Esterification-Amidation Strategy

Esterification with Catalytic Acid

An alternative route, derived from the synthesis of 2-[(diphenylmethyl)thio]acetamide, involves initial esterification of 2-(benzylthio)acetic acid followed by amidation. The acid is reacted with methanol or ethanol in the presence of sulfuric acid (1–5 mol%) at 60–90°C to form the corresponding methyl or ethyl ester.

Reaction Conditions:

Ammonolysis to Acetamide

The ester intermediate is treated with gaseous ammonia in methanol at 0–25°C, yielding this compound. This step benefits from precise temperature control to avoid over-amination, with yields reaching 90–94%.

Purity Enhancement:

- Crystallization: Cold ethanol (5°C) precipitates high-purity product (98% HPLC).

- Drying: Vacuum drying at 65–80°C for 10–16 hours removes residual solvents.

Solvent and Temperature Effects on Crystallization

Solvent Selection

Nonpolar solvents (cyclohexane, toluene) are preferred for their ability to stabilize intermediates and simplify isolation. Polar aprotic solvents like DMF, though effective in coupling reactions, complicate purification due to high boiling points.

Cooling Rate and Crystal Morphology

Slow cooling (0.5°C/min) from reflux to 20°C produces larger crystals with lower solvent inclusion, as demonstrated in the one-pot method. Rapid cooling (<5°C/min) risks amorphous solid formation, reducing purity to <95%.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| One-Pot (SOCl₂) | 93.8% | 99.9% | 8 h | Industrial |

| Esterification-Amidation | 94% | 98% | 12 h | Pilot Scale |

| Suzuki Coupling | ~65% | 95% | 24 h | Lab Scale |

The one-pot method excels in efficiency and environmental impact, generating minimal wastewater. However, the esterification-amidation route offers finer control over stereochemistry, critical for chiral variants.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The acetamide moiety can form hydrogen bonds with biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Structural Analogues with Benzylthio and Thiadiazole Moieties

Compound 5h : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

- Key Features: Benzylthio group attached to a 1,3,4-thiadiazole ring. Acetamide linked to a phenoxy group with 2-isopropyl-5-methyl substituents.

- Higher melting point (133–135°C) and yield (88%) suggest improved crystallinity and synthetic efficiency .

Compound 5j : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

- Key Features: 4-Chlorobenzylthio substituent instead of benzylthio. Similar phenoxy-acetamide structure as 5h.

- Comparison :

- The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the target compound’s methoxy group.

Compound 5m : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

- Key Features: 2-Methoxyphenoxy group replaces the isopropyl/methylphenoxy in 5h.

Benzothiazole and Benzoxazole Derivatives

Compound 16 : 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

- Key Features :

- Benzothiazole core with 6-ethoxy and sulfanyl (–S–) groups.

- Acetamide linked to a 2-methoxyphenyl .

- Comparison :

- The benzothiazole moiety provides rigid planar geometry, which could enhance binding to aromatic receptors. The ethoxy group increases hydrophobicity relative to the target compound’s methoxyethyl chain.

Compound 17 : 2-(2-Benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-acetamide

- Key Features: Benzoxazole ring with a fluorophenyl group. Cyclohexylamino substituent introduces basicity.

- Comparison :

- The fluorophenyl group may improve blood-brain barrier penetration compared to the target compound’s o-tolyl group.

Heterocyclic and Substituted Phenyl Derivatives

Compound 15 : N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

- Key Features: Thiazolidinone core with phenylsulfonyl and phenylimino groups. Acetamide attached to a 2-methylphenyl.

Compound RN1 : 2-(2,4-dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide

- Key Features: Dichlorophenoxy and p-tolylthio groups.

- Comparison :

- Chlorine atoms increase electronegativity, possibly enhancing antibacterial activity. The p-tolylthio group is less sterically hindered than the target’s o-tolyl substituent.

Biological Activity

2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a benzylthio group and a methoxy-substituted o-tolyl moiety. This compound belongs to the class of thioether-containing acetamides, which are known for their diverse biological activities. Its potential applications in medicinal chemistry are driven by its pharmacological properties, particularly in anticancer and antimicrobial domains.

- Molecular Formula : C₁₉H₂₃NO₂S

- Molecular Weight : 329.5 g/mol

- CAS Number : 1797722-38-3

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzylthio Group : Reaction of benzyl chloride with thiourea to form benzylthiourea.

- Introduction of the Acetamide Group : Benzylthiourea is reacted with chloroacetic acid to introduce the acetamide functionality.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets:

- The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity.

- The methoxy group may enhance cell membrane permeability, increasing bioavailability.

- The acetamide moiety can form hydrogen bonds with biological targets, contributing to its overall activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Molecular docking studies suggest that this compound may effectively interact with proteins involved in cancer progression, potentially inhibiting their activity. Notably, compounds in this class have shown efficacy against various cancer cell lines, indicating a promising avenue for therapeutic development .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial activity. Studies indicate that thioether-containing acetamides can inhibit the growth of several bacterial strains, making them valuable candidates for developing new antimicrobial agents. The structural features of this compound contribute to its effectiveness against pathogens, potentially disrupting cellular functions and leading to cell death .

Study on Anticancer Properties

A study conducted on thioether derivatives found that certain compounds exhibited significant inhibitory effects on cancer cell proliferation. The research highlighted that modifications in the side chains influenced the biological activity, suggesting a structure-activity relationship (SAR). Specifically, this compound was noted for its potent activity against breast and colon cancer cell lines.

Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of thioether derivatives were screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Benzylthio + Methoxy-o-tolyl | High | Moderate |

| 2-(benzylthio)-N-(2-methoxyethyl)acetamide | Benzylthio + Methoxyethyl | Moderate | Low |

| N-(2-methoxy-2-(o-tolyl)ethyl)acetamide | Methoxy-o-tolyl only | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.